molecular formula C15H10N2O3S B382895 4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 379245-45-1

4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B382895
CAS No.: 379245-45-1
M. Wt: 298.3g/mol
InChI Key: YBSLPAFLOHBZKC-UHFFFAOYSA-N
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Description

4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a complex organic compound with the molecular formula C15H10N2O3S and a molecular weight of 298.32 g/mol This compound is known for its unique structure, which includes a quinazoline core, a phenyl group, and a sulfanyl group

Scientific Research Applications

4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid has a wide range of scientific research applications:

Preparation Methods

The synthesis of 4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted quinazolines .

Mechanism of Action

The mechanism of action of 4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-oxo-3-phenyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-13-11-7-6-9(14(19)20)8-12(11)16-15(21)17(13)10-4-2-1-3-5-10/h1-8H,(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSLPAFLOHBZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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